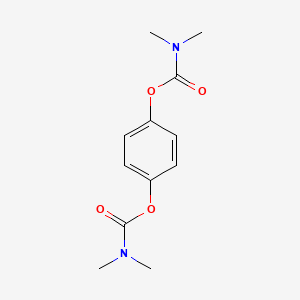

1,4-phenylene bis(dimethylcarbamate)

Vue d'ensemble

Description

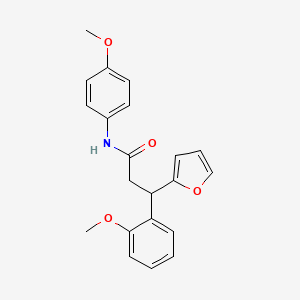

1,4-phenylene bis(dimethylcarbamate) is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-phenylene bis(dimethylcarbamate) is 252.11100700 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-phenylene bis(dimethylcarbamate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-phenylene bis(dimethylcarbamate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

- Phenylene–disiloxane polymers derived from 1,4-bis(dimethylsilyl)benzene exhibit unique thermal properties and crystallinity, which can be manipulated for various polymer applications (Kawakita et al., 2001).

- Poly(thio-2,6-dimethyl-1,4-phenylene), synthesized from bis(3,5-dimethylphenyl) disulfide, is a soluble, amorphous polymer with properties akin to poly(oxy-2,6-dimethyl-1,4-phenylene), offering potential in various polymer-based applications (Jikei et al., 1992).

Photoluminescent Materials

- 1,4-Bis-(α-cyano-4-methoxystyryl)benzene shows high photoluminescence, indicating potential for developing photoluminescent materials with varied emission characteristics (Lowe & Weder, 2002).

Liquid Crystal Polyurethanes

- Novel liquid crystal polyurethanes synthesized using 1,4-bis(p-hydroxyalkoxybenzoate)phenylene display thermotropic properties, suggesting their use in specialized material applications (Hao-bo et al., 2006).

Copolymers with Specific Applications

- Poly(phenylene vinylene) chains grafted poly(organophosphazene) copolymers, synthesized involving 1,4-bischloromethylbenzene, have potential in organic light-emitting diode (OLED) technology due to their unique photoluminescent properties (Leung et al., 2002).

Polyelectrolyte Materials

- Poly(phenylene)-based polyelectrolytes, synthesized from 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene, show promise as materials for polymer electrolyte membrane fuel cells due to their high proton conductivity and thermal stability (Fujimoto et al., 2005).

Corrosion Inhibition

- Bis Schiff’s Bases, such as N1,

Photocrosslinkable Polymers

- 1,4-Phenylene bis(acrylic acid) can be incorporated into polyesters to create photocrosslinkable polymers, useful for photochemically thermoset applications in film and fiber fabrication (Vargas et al., 2000).

Chemical Synthesis and Modification

- The synthesis of 1,3-bis(2-alkylthio-1,3,4-oxadiazole-5-yl)phenylenes offers potential in the field of chemical synthesis, with some compounds displaying fungicidal activities, indicating their use in agricultural applications (Zhou Xin, 2010).

Hyperbranched Conjugated Polymers

- Hyperbranched conjugated polymers containing 1,3-butadiene units and 1,4-phenylene segments exhibit ratiometric fluorescence, serving as selective chemosensors for Fe3+ ions, which can be applied in environmental monitoring and biochemistry (Luo et al., 2017).

Propriétés

IUPAC Name |

[4-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXRHTUWSOLFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213402 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-51-5 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4024293.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4024296.png)

![ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4024299.png)

![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4024310.png)

![3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4024332.png)

![4-methyl-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4024351.png)

![3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024352.png)

![2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024362.png)

![N-[4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4024372.png)

![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4024373.png)